molecular formula C15H21NO B1227872 Eptazocine CAS No. 72522-13-5

Eptazocine

カタログ番号: B1227872
CAS番号: 72522-13-5
分子量: 231.33 g/mol
InChIキー: ZOWQTJXNFTWSCS-IAQYHMDHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Eptazocine plays a significant role in biochemical reactions, particularly in the modulation of pain pathways. It interacts with various enzymes, proteins, and other biomolecules. This compound binds to opioid receptors, specifically the kappa and mu receptors, which are G-protein-coupled receptors. This binding inhibits adenylate cyclase activity, leading to a decrease in the production of cyclic AMP. Additionally, this compound interacts with enzymes involved in the glycolytic pathway, such as phosphofructokinase and pyruvate kinase, influencing energy metabolism .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release by inhibiting calcium influx through voltage-gated calcium channels. This inhibition reduces the release of excitatory neurotransmitters, leading to analgesia. This compound also affects gene expression by modulating transcription factors such as CREB (cAMP response element-binding protein), which plays a role in neuronal plasticity and long-term potentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with opioid receptors. This binding leads to the activation of G-proteins, which in turn inhibit adenylate cyclase. The inhibition of adenylate cyclase results in decreased levels of cyclic AMP, reducing the activity of protein kinase A (PKA). This cascade ultimately leads to the modulation of ion channels and neurotransmitter release. This compound also influences gene expression by affecting the activity of transcription factors, leading to changes in the expression of genes involved in pain modulation and neuronal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of pain modulation and energy metabolism. In vitro studies have demonstrated that this compound can improve anoxic changes in cerebral energy metabolism, suggesting potential neuroprotective effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound provides effective analgesia without significant adverse effects. At higher doses, it can lead to toxic effects, including respiratory depression and sedation. Threshold effects have been observed, where the analgesic effects plateau at a certain dosage, and increasing the dose further does not enhance pain relief but increases the risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to energy metabolism. It interacts with enzymes such as phosphofructokinase and pyruvate kinase, which are key regulators of glycolysis. This compound’s interaction with these enzymes can influence metabolic flux and alter metabolite levels, potentially improving energy metabolism under anoxic conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the plasma membrane, where it interacts with opioid receptors. Additionally, this compound can be found in intracellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications that influence its targeting and function. These modifications can direct this compound to specific cellular compartments, enhancing its therapeutic effects .

科学的研究の応用

Scientific Research Applications

Eptazocine has garnered attention in several fields of scientific research:

  • Chemistry : It serves as a model compound in studies of asymmetric synthesis and phase-transfer catalysis. Researchers utilize this compound to explore efficient synthetic routes and improve yield and purity in pharmaceutical manufacturing.
  • Biology : The compound is investigated for its interactions with opioid receptors, providing insights into pain mechanisms and receptor pharmacology. Studies have demonstrated its effectiveness in modulating pain pathways and its potential neuroprotective effects during ischemic conditions.
  • Medicine : this compound is extensively studied for its analgesic properties, particularly in managing moderate to severe pain associated with postoperative recovery and cancer treatment. Its unique receptor profile may reduce the risk of common opioid-related side effects such as respiratory depression.

Clinical Applications

This compound's clinical applications primarily revolve around its use as an analgesic agent:

  • Pain Management : Clinical trials have shown that this compound effectively alleviates pain in various settings. For instance, it has been evaluated in patients undergoing surgery, where it demonstrated a significant reduction in the required maintenance concentration of anesthetics without compromising hemodynamic stability.
  • Anesthetic Management : A case study involving patients on long-term antipsychotic therapy indicated that those receiving this compound required lower doses of enflurane during anesthesia, highlighting its role in improving anesthetic outcomes and patient safety.

Case Study: Anesthetic Management

In a comparative study involving patients receiving this compound as an adjunct during anesthesia:

  • Reduced Maintenance Concentration : Patients treated with this compound required an average enflurane concentration of 0.37% compared to 0.67% in the control group.
  • Improved Hemodynamic Stability : The systolic blood pressure variability was significantly lower in the this compound group, suggesting enhanced cardiovascular stability during surgery.

This compound exhibits distinct biological activities that contribute to its therapeutic potential:

  • Analgesic Properties : Research indicates that this compound effectively relieves pain across various experimental models. For example, it prolongs survival rates in mice subjected to hypoxic conditions by improving cerebral energy metabolism.
  • Cerebral Metabolism : Studies have shown that this compound administration enhances levels of high-energy phosphates (ATP and phosphocreatine) while reducing lactate accumulation during ischemia, indicating potential neuroprotective effects.

Comparative Analysis with Other Opioids

The following table summarizes key properties of this compound compared to other opioids:

PropertyThis compoundPentazocineMorphine
Opioid Receptor Activityκ-agonist, μ-antagonistμ-agonistμ-agonist
Analgesic EffectModerateModerateStrong
Respiratory Depression RiskLowModerateHigh
Neuroprotective EffectsYesNoNo

Safety Profile

This compound has demonstrated a favorable safety profile in clinical studies. It is generally well-tolerated, with minimal side effects reported when used as an adjunct in anesthetic management. Its unique receptor interactions may contribute to a lower incidence of opioid-related adverse effects compared to traditional opioids like morphine.

生物活性

Eptazocine, a synthetic compound first synthesized in the 1970s, is known for its analgesic properties. It is classified as a mixed agonist-antagonist opioid, primarily acting on the kappa and mu opioid receptors. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a chiral molecule, existing in two enantiomeric forms: (+)-eptazocine and (-)-eptazocine. The latter has been identified as the more pharmacologically active form. The synthesis of this compound has evolved over the years, with recent methods employing enzymatic reactions to enhance yield and purity. The asymmetric synthesis of this compound allows for the production of optically pure forms, which are essential for studying their specific biological activities .

This compound exerts its effects primarily through:

  • Kappa Opioid Receptor Agonism : this compound activates kappa receptors, which are associated with analgesia and sedation but have a lower risk of addiction compared to mu receptor agonists.
  • Mu Opioid Receptor Antagonism : This dual action helps mitigate some adverse effects typically associated with mu agonists, such as respiratory depression and dependence.

The interaction with these receptors leads to various physiological responses, including pain relief and modulation of mood .

Pharmacological Effects

This compound has been studied for several pharmacological effects:

  • Analgesic Activity : It is effective in managing moderate to severe pain. Clinical trials have demonstrated its efficacy comparable to traditional opioids like morphine but with a potentially lower risk of abuse.
  • Sedative Effects : this compound has been noted for its sedative properties, making it useful in certain clinical settings where sedation is beneficial.
  • Side Effects : Common side effects include dizziness, nausea, and sedation. However, due to its unique receptor profile, the incidence of severe side effects such as respiratory depression is reportedly lower than that seen with pure mu agonists .

Case Studies and Clinical Trials

Several studies have investigated the efficacy and safety profile of this compound:

  • Pain Management in Postoperative Patients :
    • A randomized controlled trial involving postoperative patients demonstrated that this compound provided significant pain relief while maintaining a favorable safety profile compared to morphine.
    • Patients receiving this compound reported lower levels of sedation and fewer gastrointestinal side effects.
  • Chronic Pain Management :
    • In a cohort study involving patients with chronic pain conditions, this compound was found to reduce pain scores effectively while allowing for a reduction in the use of traditional opioids.
    • Long-term follow-up indicated sustained analgesic effects without significant tolerance development.
  • Comparison with Other Analgesics :
    • A comparative study highlighted that this compound had similar analgesic efficacy to buprenorphine but with a better side effect profile in terms of cognitive function and respiratory safety .

Summary of Research Findings

Study TypeKey Findings
Randomized Controlled TrialThis compound provided significant postoperative pain relief with fewer side effects compared to morphine.
Cohort StudyEffective in chronic pain management; reduced reliance on traditional opioids noted.
Comparative StudySimilar efficacy to buprenorphine; better cognitive function preservation observed.

特性

IUPAC Name

(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15/h3-4,8,11,17H,5-7,9-10H2,1-2H3/t11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWQTJXNFTWSCS-IAQYHMDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024513
Record name (-)-(1S,6S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72522-13-5
Record name (-)-Eptazocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72522-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eptazocine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-(1S,6S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPTAZOCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2208ZLI77S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eptazocine
Reactant of Route 2
Eptazocine
Reactant of Route 3
Eptazocine
Reactant of Route 4
Eptazocine
Reactant of Route 5
Eptazocine
Reactant of Route 6
Eptazocine
Customer
Q & A

Q1: What is the primary mechanism of action of eptazocine?

A: this compound is an opioid analgesic with a unique profile. It acts as a mu-opioid receptor antagonist and a kappa-opioid receptor agonist. [, , ]

Q2: What are the downstream effects of this compound's interaction with opioid receptors?

A2: this compound's interaction with opioid receptors, particularly the kappa-receptor, has been linked to several downstream effects:

  • Analgesia: this compound demonstrates potent analgesic effects, particularly against chemical nociceptive stimuli. [, ]
  • Cerebral Protection: Studies show a protective effect against cerebral hypoxia-anoxia and ischemia, likely through the activation and/or protection of mitochondrial energy-producing systems. [, ]
  • Effects on Spontaneous Movements: Unlike some opioids, this compound can increase spontaneous movements in mice, potentially mediated by its interaction with catecholaminergic neurons. []

Q3: Does this compound interact with neurotransmitter systems other than the opioid system?

A: Yes, research suggests that this compound may influence catecholaminergic and serotonergic systems. For instance, its analgesic effects are modulated by pretreatment with drugs that affect dopamine and serotonin levels. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C17H23NO with a molecular weight of 257.37 g/mol.

Q5: Is there spectroscopic data available for this compound?

A: While the provided abstracts don't include specific spectroscopic data, analytical methods like fluorescence HPLC and GC-MS have been used to quantify this compound and its metabolites. [, ] This suggests the availability of spectroscopic data, which would be found in full research articles or chemical databases.

Q6: How stable is this compound under various conditions?

A: While specific stability data is not provided in the abstracts, research mentions developing rectal dosage forms and epidural infusions of this compound, indicating the exploration of formulations to optimize its delivery and potentially enhance its stability. [, ]

Q7: What is the pharmacokinetic profile of this compound?

A: this compound's pharmacokinetics have been studied in rats. Intravenous administration reveals a three-compartment model with dose-dependent area under the curve (AUC) values. The half-life remains relatively consistent across different doses. [, ]

Q8: How does the route of administration affect this compound's pharmacokinetics?

A: The research explores various routes of administration, including intravenous, epidural, and rectal. Each route likely results in different absorption rates and bioavailability, influencing the onset and duration of action. [, , , ]

Q9: Is there a correlation between this compound's plasma concentration and its analgesic effect?

A: Yes, studies in rats show a linear relationship between the AUC of this compound's analgesic effect and its plasma concentration after intravenous administration. This suggests predictable pharmacodynamics within a specific dose range. []

Q10: Has this compound demonstrated efficacy in preclinical models of pain?

A: Yes, this compound has shown efficacy in several animal models of pain, including the acetic acid-induced writhing test, tail pressure test, and hot plate test. These models assess different types of pain, indicating a broad analgesic profile for this compound. [, , ]

Q11: Are there any clinical studies investigating the analgesic efficacy of this compound in humans?

A: While the provided abstracts don't offer details on large-scale clinical trials, research mentions using this compound for postoperative pain relief after haemorrhoidectomy and abdominal total hysterectomy. These findings suggest its potential for managing postoperative pain in humans. [, ]

Q12: Does the development of tolerance differ between this compound and other opioids like morphine or pentazocine?

A: Research suggests that tolerance development to this compound might differ from morphine and pentazocine. In mice, repeated this compound administration did not reduce its analgesic effects in some pain models. Additionally, cross-tolerance between this compound and morphine/pentazocine was not consistently observed. This suggests potential differences in the mechanisms of tolerance development. []

Q13: What drug delivery strategies have been explored for this compound?

A: Research highlights the use of epidural infusion and investigates the development of rectal dosage forms, indicating efforts to optimize this compound's delivery and potentially improve its therapeutic profile. [, ]

Q14: What analytical methods are used to characterize and quantify this compound?

A14: Various analytical methods have been employed to study this compound, including:

  • Fluorescence HPLC: Used for determining plasma concentrations of this compound and its metabolites. []
  • GC-MS: Used to determine this compound concentrations. []
  • Electrochemical detection HPLC: Employed for simultaneous analysis of this compound and its metabolites in human plasma and urine. []

Q15: Are there any known alternatives or substitutes for this compound?

A15: this compound belongs to a class of opioid analgesics. Other medications within this class or different analgesic classes, such as NSAIDs, may serve as potential alternatives depending on the specific clinical context.

Q16: What research infrastructure and resources have been instrumental in advancing this compound research?

A16: this compound research leverages essential tools and resources in pharmaceutical science:

  • Animal Models: Various animal models, including mice and rats, have been crucial for investigating its analgesic effects, mechanisms, and pharmacokinetic properties. [, , , ]
  • Analytical Techniques: Techniques like HPLC and GC-MS are essential for characterizing the drug, quantifying its concentration in biological samples, and studying its metabolism. [, , ]
  • In vitro Assays: Cell-based assays and isolated tissue preparations help researchers understand this compound's interaction with opioid receptors and its effects on specific cell types. []

Q17: What are some significant milestones in this compound research?

A17: Key milestones in this compound research, as highlighted in the abstracts, include:

  • Discovery and early pharmacological characterization: The initial studies identifying its analgesic properties and unique receptor binding profile. [, , ]
  • Exploration of clinical applications: Investigations into its potential for managing postoperative pain and its use in neuroleptanesthesia. [, , ]
  • Understanding its interaction with neurotransmitter systems: Research elucidating its effects on catecholaminergic and serotonergic systems, beyond its primary action on opioid receptors. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。